

# Application Note: Analytical Strategies for the Quantification of Pyrazole Carboxamides

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *N,1,3-trimethyl-1H-pyrazole-5-carboxamide*

CAS No.: 136679-01-1

Cat. No.: B166351

[Get Quote](#)

## Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of pyrazole carboxamides, a class of compounds vital to the pharmaceutical and agrochemical industries. Recognizing the diverse analytical challenges presented by these molecules—from determining the purity of an Active Pharmaceutical Ingredient (API) to quantifying trace levels in complex biological matrices—this document outlines robust methodologies based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are grounded in the principles of scientific integrity and regulatory compliance, emphasizing the causality behind experimental choices to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data. All methodologies are presented within the framework of internationally recognized validation standards.

## Introduction: The Analytical Imperative for Pyrazole Carboxamides

Pyrazole carboxamides represent a cornerstone scaffold in modern chemistry. Their derivatives are widely developed as fungicides, where they act as succinate dehydrogenase inhibitors (SDHIs), and as potent therapeutic agents in medicine, exhibiting anticancer, anti-inflammatory, and other biological activities.<sup>[1][2][3]</sup> The accurate quantification of these compounds is critical

throughout their lifecycle, from discovery and development to quality control and regulatory submission.

The analytical objective dictates the choice of technology. For bulk substance assay and impurity profiling, HPLC with ultraviolet (UV) or photodiode array (PDA) detection often provides the required accuracy and precision.<sup>[4][5]</sup> However, when the analyte is present at low concentrations or in a complex sample matrix, such as plasma, soil, or tissue, the superior sensitivity and selectivity of LC-MS/MS are indispensable.<sup>[6][7][8]</sup>

This guide provides self-validating protocols for both scenarios, built upon the foundational principles of the International Council for Harmonisation (ICH) guidelines.

## Foundational Principle: The Analytical Method Lifecycle & Validation

A quantitative method is only as reliable as its validation. The objective of validation is to provide documented evidence that an analytical procedure is fit for its intended purpose.<sup>[9][10]</sup> The ICH guidelines, particularly Q2(R1) and the newer Q2(R2) and Q14, provide a harmonized framework for this process.<sup>[11][12][13][14]</sup>

The modern approach, outlined in ICH Q14, treats the analytical procedure as having a lifecycle, beginning with the Analytical Target Profile (ATP). The ATP defines the method's purpose and the performance characteristics required to meet that purpose.<sup>[12][13]</sup>



[Click to download full resolution via product page](#)

Caption: Analytical Method Lifecycle based on ICH Q14 principles.

Key validation parameters that must be assessed are summarized in the table below.<sup>[9][15][16]</sup>

| Validation Parameter          | Purpose                                                                                   | Commonly Assessed For                |
|-------------------------------|-------------------------------------------------------------------------------------------|--------------------------------------|
| Specificity                   | To ensure the signal is unequivocally from the analyte, free of interference.             | Assay, Impurity Tests, Bioanalysis   |
| Linearity                     | To demonstrate a proportional relationship between signal and analyte concentration.      | Assay, Impurity Tests, Bioanalysis   |
| Range                         | The concentration interval where the method is precise, accurate, and linear.             | Assay, Impurity Tests                |
| Accuracy                      | The closeness of test results to the true value (trueness).                               | Assay, Impurity Tests, Bioanalysis   |
| Precision                     | The degree of scatter between a series of measurements (Repeatability, Intermediate).     | Assay, Impurity Tests, Bioanalysis   |
| Limit of Detection (LOD)      | The lowest amount of analyte that can be detected, but not necessarily quantified.        | Impurity Limit Tests                 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Impurity Quantification, Bioanalysis |
| Robustness                    | The capacity to remain unaffected by small, deliberate variations in method parameters.   | Assay, Impurity Tests                |

## Part I: Quantification by High-Performance Liquid Chromatography (HPLC-PDA)

Application Focus: This technique is the workhorse for assaying the purity of a pyrazole carboxamide API and for quantifying known impurities or degradation products. It relies on the

analyte possessing a UV chromophore for detection.

## Protocol 1: Isocratic RP-HPLC Method for Assay of a Pyrazole Carboxamide API

1.1. Objective: To determine the potency of a pyrazole carboxamide drug substance with a target concentration of 1.0 mg/mL.

1.2. Rationale (Causality): A reversed-phase (RP) C18 column is chosen as it is a versatile stationary phase that effectively retains moderately polar compounds like many pyrazole carboxamides. An isocratic mobile phase is preferred for its simplicity and robustness in routine quality control settings. Acetonitrile is often selected as the organic modifier for its favorable UV cutoff and elution strength. A photodiode array (PDA) detector is used to confirm peak purity, enhancing the specificity of the assay.

1.3. Materials & Equipment:

- Reference Standard (RS) of the pyrazole carboxamide (purity >99.5%)
- Analyte Sample (API batch)
- HPLC Grade Acetonitrile (ACN) and Water
- Trifluoroacetic Acid (TFA) or Formic Acid
- HPLC system with isocratic pump, autosampler, column oven, and PDA detector
- Analytical balance, volumetric flasks, pipettes, and vials

1.4. Chromatographic Conditions:

| Parameter          | Condition                                          |
|--------------------|----------------------------------------------------|
| Column             | C18, 150 mm x 4.6 mm, 5 µm particle size           |
| Mobile Phase       | Acetonitrile : Water with 0.1% TFA (60:40, v/v)    |
| Flow Rate          | 1.0 mL/min                                         |
| Column Temperature | 30 °C                                              |
| Injection Volume   | 10 µL                                              |
| Detection          | PDA at 260 nm (or λ <sub>max</sub> of the analyte) |
| Run Time           | 10 minutes                                         |

### 1.5. Procedure:

- Standard Preparation (1.0 mg/mL): Accurately weigh ~25 mg of the Pyrazole Carboxamide RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Sample Preparation (1.0 mg/mL): Accurately weigh ~25 mg of the Analyte Sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Preparation. This is a self-validating step to ensure the chromatographic system is fit for purpose on the day of analysis. The system must meet the following criteria:
  - Tailing Factor (T): ≤ 1.5 (ensures peak symmetry)
  - Theoretical Plates (N): ≥ 2000 (ensures column efficiency)
  - % Relative Standard Deviation (%RSD) of Peak Areas: ≤ 1.0% (ensures injection precision)
- Analysis Sequence: Inject a blank (mobile phase), followed by the SST injections, then bracket the sample injections with standard injections (e.g., STD, SAMPLE, SAMPLE, STD).
- Calculation: Calculate the assay of the pyrazole carboxamide API using the following formula:  $\text{Assay (\%)} = (\text{Area\_Sample} / \text{Area\_Standard}) \times (\text{Conc\_Standard} / \text{Conc\_Sample}) \times$

Purity\_Standard

## Protocol 2: Validation of the HPLC Assay Method

This protocol outlines the experiments required to validate the method described in Protocol 1 according to ICH Q2(R1) guidelines.[\[9\]](#)[\[17\]](#)

| Parameter   | Experimental Approach                                                                                                                                   | Typical Acceptance Criteria                                                              |
|-------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Specificity | Analyze blank, placebo, and spiked sample. Use PDA to assess peak purity and ensure no co-elution at the analyte's retention time.                      | Peak is spectrally pure. No interference at the analyte's Rt.                            |
| Linearity   | Prepare 5-7 concentration levels from 80% to 120% of the nominal test concentration (0.8 - 1.2 mg/mL).[17] Plot peak area vs. concentration.            | Correlation coefficient ( $r^2$ ) $\geq$ 0.999.                                          |
| Range       | Confirmed by the linearity, accuracy, and precision data.                                                                                               | 80% to 120% of the test concentration.                                                   |
| Accuracy    | Perform recovery studies on a spiked placebo matrix at 3 levels (80%, 100%, 120%) with 3 preparations at each level (9 total determinations).[17]       | Mean recovery between 98.0% and 102.0%.                                                  |
| Precision   | Repeatability: 6 separate sample preparations at 100% concentration.[17]<br>Intermediate: Repeatability test on a different day by a different analyst. | %RSD $\leq$ 2.0% for each set.                                                           |
| Robustness  | Make small, deliberate variations to method parameters: Flow rate ( $\pm$ 0.1 mL/min), Column Temp ( $\pm$ 2 °C), Mobile Phase %ACN ( $\pm$ 2%).        | System suitability criteria must be met. Analyte %Assay should not change significantly. |

## Part II: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

**Application Focus:** This is the gold standard for quantifying pyrazole carboxamides at low concentrations (ng/mL or pg/mL) in complex biological matrices like plasma, which is essential for pharmacokinetic (PK) studies. Its high selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM).

### Protocol 3: LC-MS/MS Method for Quantification in Human Plasma

2.1. **Objective:** To determine the concentration of a pyrazole carboxamide drug over a range of 1-1000 ng/mL in human plasma.

2.2. **Rationale (Causality):** Sample preparation is the most critical step in bioanalysis. The goal is to remove proteins and phospholipids that interfere with ionization and contaminate the MS system. Solid-Phase Extraction (SPE) is chosen over simple Protein Precipitation (PPT) as it provides a much cleaner extract, reducing matrix effects and leading to better sensitivity and robustness. A stable isotope-labeled (SIL) internal standard (e.g., with  $^3\text{H}$  or  $^{13}\text{C}$ ) is mandatory; it co-elutes with the analyte and experiences the same extraction variability and matrix effects, providing the most accurate correction.

## Solid-Phase Extraction (SPE) Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for Solid-Phase Extraction (SPE).

### 2.3. Materials & Equipment:

- Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS)
- Control human plasma (K2-EDTA)
- SPE cartridges (e.g., Mixed-Mode Cation Exchange)
- LC-MS/MS system (e.g., Triple Quadrupole)
- Nitrogen evaporator, centrifuge, vortex mixer

#### 2.4. LC-MS/MS Conditions:

| Parameter                | Condition                                          |
|--------------------------|----------------------------------------------------|
| LC Column                | C18, 50 mm x 2.1 mm, 1.8 $\mu$ m particle size     |
| Mobile Phase A           | Water with 0.1% Formic Acid                        |
| Mobile Phase B           | Acetonitrile with 0.1% Formic Acid                 |
| Gradient                 | 5% B to 95% B over 3 minutes                       |
| Flow Rate                | 0.4 mL/min                                         |
| Ion Source               | Electrospray Ionization (ESI), Positive Mode       |
| MRM Transition (Analyte) | e.g., m/z 350.2 $\rightarrow$ 185.1 (hypothetical) |
| MRM Transition (SIL-IS)  | e.g., m/z 354.2 $\rightarrow$ 189.1 (hypothetical) |

#### 2.5. Procedure:

- Stock Solutions: Prepare 1 mg/mL stock solutions of analyte and SIL-IS in a suitable organic solvent (e.g., DMSO or Methanol).
- Spiking Solutions: Prepare serial dilutions of the analyte stock solution for spiking into plasma to create calibration standards (e.g., 1, 2, 5, 20, 100, 500, 1000 ng/mL) and Quality Control (QC) samples (e.g., Low, Mid, High).
- Sample Preparation (SPE): a. To 100  $\mu$ L of plasma (blank, standard, QC, or unknown sample), add 25  $\mu$ L of the SIL-IS working solution (e.g., at 500 ng/mL). Vortex. b. Condition

and equilibrate the SPE cartridge as per the manufacturer's protocol. c. Load the plasma sample onto the cartridge. d. Wash the cartridge with an aqueous solution to remove polar interferences. e. Elute the analyte and SIL-IS with an organic solvent. f. Evaporate the eluate to dryness under nitrogen at 40 °C. g. Reconstitute the residue in 100 µL of mobile phase A/B (95:5) for injection.

- Analysis: Create a sequence in the LC-MS/MS software. Inject the reconstituted samples.
- Data Processing: Integrate the peak areas for the analyte and SIL-IS MRM transitions. Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio vs. Analyte Concentration using a weighted ( $1/x^2$ ) linear regression. Use this curve to determine the concentration in unknown samples.

## Special Consideration: Chiral Pyrazole Carboxamides

Many biologically active molecules, including pyrazole carboxamides, are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[18][19] When stereospecific quantification is required, standard reversed-phase HPLC is insufficient.

Methodology: Enantioselective separation is achieved using specialized Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for resolving a wide range of chiral compounds, including pyrazole derivatives.[20] Method development involves screening different CSPs and mobile phase modes (normal phase, polar organic, reversed-phase) to achieve baseline resolution ( $R_s > 1.5$ ) between the enantiomers.

## Conclusion

The successful quantification of pyrazole carboxamides demands a well-considered analytical strategy tailored to the specific requirements of the analysis. For purity and assay of bulk materials, a validated RP-HPLC method offers a robust, reliable, and cost-effective solution. For trace-level quantification in complex biological or environmental matrices, the unparalleled sensitivity and selectivity of LC-MS/MS, coupled with meticulous sample preparation and the use of a stable isotope-labeled internal standard, is the required approach.

Regardless of the chosen technique, a thorough method validation based on ICH principles is not merely a regulatory formality but a crucial scientific exercise.<sup>[16]</sup> It provides the documented evidence and confidence that the generated data is accurate, precise, and fit for its intended purpose, underpinning the quality and safety of pharmaceutical and agrochemical products.

## References

- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [\[Link\]](#)
- Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. (n.d.). Journal of Applied Bioanalysis. [\[Link\]](#)
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [\[Link\]](#)
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [\[Link\]](#)
- Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? (2024). Contract Pharma. [\[Link\]](#)
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. [\[Link\]](#)
- FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. [\[Link\]](#)
- Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [\[Link\]](#)
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). [\[Link\]](#)
- ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [\[Link\]](#)
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). [\[Link\]](#)

- Quality Guidelines. (n.d.). International Council for Harmonisation. [[Link](#)]
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [[Link](#)]
- Analytical Method Development and Validation in Pharmaceuticals. (2025). [[Link](#)]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [[Link](#)]
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Center for Biotechnology Information. [[Link](#)]
- A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-. (2024). [[Link](#)]
- Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. (2020). Macedonian Journal of Chemistry and Chemical Engineering. [[Link](#)]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. [[Link](#)]
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). National Center for Biotechnology Information. [[Link](#)]
- Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. (n.d.). National Center for Biotechnology Information. [[Link](#)]
- Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. (2020). [[Link](#)]
- Representative fungicides of pyrazolecarboxamides. (n.d.). ResearchGate. [[Link](#)]
- Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. (2025). MDPI. [[Link](#)]

- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). ACS Publications. [\[Link\]](#)
- Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][9][21][22]triazine-3-carboxamide derivatives. (n.d.). ResearchGate. [\[Link\]](#)
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. [\[Link\]](#)
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [\[Link\]](#)
- (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025). ResearchGate. [\[Link\]](#)
- Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. (n.d.). National Center for Biotechnology Information. [\[Link\]](#)
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). [\[Link\]](#)
- Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. (n.d.). [\[Link\]](#)
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.). [\[Link\]](#)
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. (2023). PubMed. [\[Link\]](#)
- Synthesis characterization and DFT study of pyrazole-carboxamides compounds. (2014). INIS-IAEA. [\[Link\]](#)
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing

sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Center for Biotechnology Information. [\[Link\]](#)

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [\[Link\]](#)
- Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (2025). ResearchGate. [\[Link\]](#)
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [\[Link\]](#)
- Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. (2023). Bangladesh Journal of Pharmacology. [\[Link\]](#)
- Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. (2021). MDPI. [\[Link\]](#)

#### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents \[html.rhhz.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. discovery.researcher.life \[discovery.researcher.life\]](#)
- [5. ijcpa.in \[ijcpa.in\]](#)
- [6. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [7. Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices \[mdpi.com\]](#)
- [8. selectscience.net \[selectscience.net\]](#)
- [9. database.ich.org \[database.ich.org\]](#)
- [10. fda.gov \[fda.gov\]](#)
- [11. ICH Q2\(R1\) Validation of Analytical Procedures: Text and Methodology - ECA Academy \[gmp-compliance.org\]](#)
- [12. contractpharma.com \[contractpharma.com\]](#)
- [13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager \[labmanager.com\]](#)
- [14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma \[amsbiopharma.com\]](#)
- [15. scribd.com \[scribd.com\]](#)
- [16. particle.dk \[particle.dk\]](#)
- [17. ema.europa.eu \[ema.europa.eu\]](#)
- [18. Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction | Macedonian Journal of Chemistry and Chemical Engineering \[mjcce.org.mk\]](#)
- [19. mdpi.com \[mdpi.com\]](#)
- [20. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. journalofappliedbioanalysis.com \[journalofappliedbioanalysis.com\]](#)
- [22. fda.gov \[fda.gov\]](#)
- To cite this document: BenchChem. [Application Note: Analytical Strategies for the Quantification of Pyrazole Carboxamides]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166351#analytical-methods-for-quantification-of-pyrazole-carboxamides>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)